2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((5,6-Diethoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline is a complex organic compound featuring a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5,6-Diethoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(((5,6-Diethoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline can undergo various chemical reactions, including:
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Substitution: Various substituted benzimidazole derivatives
Wissenschaftliche Forschungsanwendungen
2-(((5,6-Diethoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(((5,6-Diethoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity . The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-((1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline
- 5,6-Diethoxy-1H-benzo[d]imidazole
- 2-((5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline
Uniqueness
2-(((5,6-Diethoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline is unique due to the presence of both diethoxy and sulfinyl groups, which confer distinct chemical properties and biological activities. These functional groups can enhance the compound’s solubility, stability, and ability to interact with biological targets .
Eigenschaften
CAS-Nummer |
107562-88-9 |
---|---|
Molekularformel |
C18H21N3O3S |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
2-[(5,6-diethoxy-1H-benzimidazol-2-yl)sulfinylmethyl]aniline |
InChI |
InChI=1S/C18H21N3O3S/c1-3-23-16-9-14-15(10-17(16)24-4-2)21-18(20-14)25(22)11-12-7-5-6-8-13(12)19/h5-10H,3-4,11,19H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
OHCFXDSSPFQHPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=C3N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.